molecular formula C14H19NO5 B8098080 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid

Cat. No.: B8098080
M. Wt: 281.30 g/mol
InChI Key: MNHXBHCRRQWGSB-UHFFFAOYSA-N
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Description

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is a chemical compound with the molecular formula C14H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid moiety. This compound is typically found as a white crystalline solid or powder and is used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid generally involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in drug development and as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is unique due to its specific Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-4-6-11(7-5-10)19-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXBHCRRQWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of methyl 2-(4-tert-butoxycarbonylaminomethyl-phenoxy)acetate (starting material D3) is saponified with 4.1 ml 1N aqueous sodium hydroxide solution in 10 ml tetrahydrofurane as described for starting material C2. Yield: 0.7g; the mass spectrum shows the molecular peak MNa+ at 304 Da.
Name
methyl 2-(4-tert-butoxycarbonylaminomethyl-phenoxy)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
material D3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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